molecular formula C25H28N4O2S B2709955 N-benzhydryl-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide CAS No. 1219844-83-3

N-benzhydryl-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide

Cat. No.: B2709955
CAS No.: 1219844-83-3
M. Wt: 448.59
InChI Key: FAHGFHNFFWSFLS-UHFFFAOYSA-N
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Description

N-benzhydryl-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide is a piperazine-based small molecule characterized by three key structural motifs:

  • Ethyl linker: A two-carbon chain connecting the piperazine ring to the thiophene carboxamide group.
  • Thiophene-3-carboxamide: A heteroaromatic thiophene ring with a carboxamide substituent, contributing to hydrogen bonding and electronic interactions.

This compound’s design integrates features common to bioactive piperazine derivatives, which are widely explored for their versatility in targeting receptors, enzymes, and transporters .

Properties

IUPAC Name

N-benzhydryl-4-[2-(thiophene-3-carbonylamino)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c30-24(22-11-18-32-19-22)26-12-13-28-14-16-29(17-15-28)25(31)27-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-11,18-19,23H,12-17H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHGFHNFFWSFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the benzhydryl intermediate: This can be achieved through the reaction of diphenylmethane with appropriate reagents to introduce the desired functional groups.

    Introduction of the thiophene ring: The thiophene-3-carboxamide moiety can be synthesized via the condensation of thiophene derivatives with suitable amines or carboxylic acids.

    Coupling with piperazine: The final step involves the coupling of the benzhydryl intermediate with the thiophene-3-carboxamide and piperazine under controlled conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-benzhydryl-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzhydryl-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the context and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Their Implications

The following table summarizes critical structural differences between the target compound and analogues:

Compound Name / ID Key Substituents or Modifications Target/Activity Reference
Target Compound Benzhydryl, thiophene-3-carboxamide, ethyl linker Not explicitly stated (assumed broad SAR)
1-Benzhydryl-4-methyl-piperazine (Cycl I) Methyl group instead of carboxamide-ethyl chain Antipsychotic potential (structural lead)
Compound 18e (Leishmania study) 3,5-Bis(trifluoromethyl)benzyloxy, pyridinyl L. donovani CYP51 inhibitor (EC50 ~ low μM)
p-MPPI / p-MPPF Methoxyphenyl, iodobenzamido/fluorobenzamido 5-HT1A receptor antagonists (ID50: 3–5 mg/kg)
8j (Dopamine D3R ligand) 2-Methoxyphenyl, carboxamide linker D3R-selective (Ki = 2.6 nM, >1000x over D2R)
TM45 (TEA inhibitor) Tetrahydro-2H-pyran-4-yl, benzoyl Transcription factor inhibition (IC50: ND)

Key Observations :

  • Benzhydryl vs.
  • Linker Flexibility : The ethyl linker in the target compound allows conformational flexibility, similar to the methylene linker in compound 4a (), which stabilizes protein interactions via hydrogen bonding .
  • Heteroaromatic Moieties : Replacing benzene (e.g., in Cycl I) with thiophene introduces sulfur-mediated electronic effects and altered π-π stacking, which may influence target selectivity compared to pyridinyl (18e) or benzodioxolyl derivatives .
Antiproliferative and Antimicrobial Activity
  • Compound 18e (Leishmania study) exhibits low micromolar EC50 against intracellular L. donovani, attributed to its trifluoromethylbenzyloxy group enhancing target affinity . The target compound’s thiophene may confer similar potency but with distinct pharmacokinetics due to sulfur’s metabolic resistance.
  • Furopyrazin-piperazine derivatives () show antiproliferative effects via kinase inhibition, suggesting the target compound’s benzhydryl-thiophene combination could align with anticancer mechanisms .
Receptor Binding and Selectivity
  • 5-HT1A Antagonists : p-MPPI and p-MPPF demonstrate competitive antagonism (ID50: 3–5 mg/kg) via iodobenzamido/fluorobenzamido groups. The target compound’s thiophene carboxamide may mimic these interactions but with reduced halogen-dependent toxicity .
  • Dopamine D3R Selectivity : Carboxamide linkers are critical for D3R selectivity (>1000-fold for 8j). Removing the carbonyl group (e.g., amine-linked analogues) reduces D3R affinity by >100-fold, underscoring the target compound’s carboxamide as a pharmacophoric necessity .

Biological Activity

N-benzhydryl-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide (CAS Number: 1219844-83-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₃₁N₄O₂S
Molecular Weight 448.6 g/mol
CAS Number 1219844-83-3

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, often acting as a scaffold for various biological activities.

The biological activity of this compound is hypothesized to involve interactions with specific receptors in the central nervous system. Similar compounds have shown affinities for opioid receptors, particularly the delta-opioid receptor, which suggests a potential analgesic effect. The thiophene moiety may enhance lipophilicity and receptor binding affinity, contributing to the compound's overall efficacy.

Antinociceptive Effects

Research indicates that compounds with similar structural frameworks exhibit significant antinociceptive properties. For instance, studies on related piperazine derivatives have demonstrated their ability to modulate pain pathways by acting on opioid receptors. A comparative analysis of N-benzhydryl derivatives shows that modifications at the piperazine ring can lead to variations in potency and selectivity towards specific receptor subtypes .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The incorporation of thiophene and carboxamide groups can enhance the compound's interaction with microbial enzymes or membranes, potentially leading to bactericidal effects. Further investigations are needed to quantify these effects against various pathogens.

Case Studies and Research Findings

  • Structural Modifications and Activity Correlation :
    A study investigated several piperazine derivatives, revealing that structural modifications significantly impacted their binding affinity to opioid receptors. For example, changes at the 4-position of the piperazine ring resulted in a 2000-fold variation in potency at the delta-receptor .
  • In Vivo Studies :
    In vivo experiments using animal models have shown that piperazine-based compounds can effectively reduce pain responses, indicating their potential as analgesics. The mechanism appears to be linked to modulation of neurotransmitter release in pain pathways .
  • Molecular Docking Studies :
    Computational studies utilizing molecular docking techniques have provided insights into the binding modes of N-benzhydryl derivatives at target receptors. These studies suggest that optimal binding conformations are critical for enhancing biological activity .

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • In-depth pharmacological profiling : Assessing the compound's activity across various receptor types.
  • Toxicological evaluations : Understanding safety profiles through comprehensive toxicity studies.
  • Clinical trials : Conducting trials to evaluate efficacy in human subjects.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-benzhydryl-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide?

  • Methodology :

  • Step 1 : React benzhydryl chloride with piperazine derivatives under anhydrous conditions (e.g., DMF, reflux) to form the piperazine-1-carboxamide core. Use nitrogen atmosphere to prevent oxidation .
  • Step 2 : Introduce the thiophene-3-carboxamidoethyl side chain via amide coupling (e.g., HATU/DIPEA activation). Monitor reaction progress using TLC or HPLC.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) yields the target compound with >85% purity. Confirm structure via 1^1H/13^{13}C NMR and HRMS .

Q. How can the purity and stability of this compound be validated during synthesis?

  • Analytical Methods :

  • HPLC/UV-Vis : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%).
  • Stability Testing : Store samples at 4°C under inert gas (argon). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What spectroscopic techniques are critical for structural characterization?

  • Key Techniques :

  • NMR : Assign peaks for the benzhydryl aromatic protons (δ 7.2–7.5 ppm), piperazine carboxamide carbonyl (δ ~165 ppm), and thiophene protons (δ 7.0–7.3 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm chair conformation of the piperazine ring (if crystalline) .

Advanced Research Questions

Q. How does the carboxamide linker influence receptor binding selectivity?

  • Structure-Activity Relationship (SAR) :

  • The carbonyl group in the carboxamide linker is critical for hydrogen bonding with extracellular loops (e.g., dopamine D3 receptor E2 loop). Removal reduces D3R binding affinity by >100-fold while minimally affecting D2R .
  • Experimental Design : Synthesize analogues with modified linkers (e.g., amine, sulfonamide) and compare binding affinities via radioligand displacement assays (e.g., 3^3H-spiperone for D2/D3 receptors) .

Q. How to resolve contradictions in binding data across different assay formats?

  • Case Example : Discrepancies between cell-based (e.g., cAMP inhibition) and membrane-based (e.g., 35^{35}S-GTPγS) assays may arise from receptor reserve or G-protein coupling efficiency.

  • Solution : Normalize data using reference agonists/antagonists (e.g., quinpirole for dopamine receptors) and apply operational models (e.g., Black-Leff) to quantify efficacy .

Q. What in vivo models are suitable for evaluating pharmacokinetics and target engagement?

  • Approach :

  • Pharmacokinetics : Administer compound intravenously/orally to rodents. Collect plasma at timed intervals; quantify via LC-MS/MS. Calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .
  • Target Engagement : Use microdialysis or PET imaging with 11^{11}C-labeled analogues to measure receptor occupancy in brain regions .

Q. How to optimize solubility for in vitro assays without compromising membrane permeability?

  • Strategies :

  • Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved enzymatically in vivo .

Key Considerations

  • Data Interpretation : Cross-validate receptor binding data using orthogonal assays (e.g., BRET for dimerization studies).
  • Safety : Follow OSHA/NIOSH guidelines for handling (e.g., P95 respirators, fume hoods) .

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